molecular formula C20H21NO4S2 B12186257 Ethyl 4,5-dimethyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 4,5-dimethyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B12186257
M. Wt: 403.5 g/mol
InChI Key: YORXJRSNWYJKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,5-dimethyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely studied due to their diverse biological activities and applications in material science. This particular compound is notable for its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.

Properties

Molecular Formula

C20H21NO4S2

Molecular Weight

403.5 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[(5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C20H21NO4S2/c1-4-24-20(23)15-12(2)13(3)27-19(15)21-18(22)16-17(26-11-10-25-16)14-8-6-5-7-9-14/h5-9H,4,10-11H2,1-3H3,(H,21,22)

InChI Key

YORXJRSNWYJKCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(SCCO2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dimethyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}thiophene-3-carboxylate typically involves multiple steps, starting with the formation of the thiophene ring One common method involves the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the thiophene ring itself.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxathiin moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of thiophene compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications of thiophene structures could enhance their ability to inhibit tumor growth by inducing apoptosis in cancer cells .

2. Antimicrobial Properties
Ethyl 4,5-dimethyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}thiophene-3-carboxylate has shown promising antimicrobial activity. A study evaluated its efficacy against several bacterial strains, revealing that it possesses significant inhibitory effects comparable to established antibiotics . This suggests potential for development into new antimicrobial agents.

3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that it could reduce pro-inflammatory cytokine production in immune cells, suggesting a mechanism that could be harnessed for treating inflammatory diseases .

Agricultural Applications

1. Pesticidal Activity
Research into the agricultural applications of this compound has shown its potential as a pesticide. Laboratory tests demonstrated its effectiveness against common agricultural pests, indicating that it could serve as a safer alternative to conventional pesticides .

2. Plant Growth Regulation
Additionally, the compound may act as a plant growth regulator. Studies have suggested that thiophene derivatives can enhance growth rates and yield in certain crops by improving nutrient uptake and stress resistance .

Materials Science Applications

1. Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. This compound has been explored as a material for organic photovoltaic cells due to its ability to facilitate charge transport and stability under operational conditions .

2. Conductive Polymers
The compound's structure allows for incorporation into conductive polymers used in various electronic devices. Research indicates that it can enhance conductivity and mechanical properties when integrated into polymer matrices .

Data Tables

Application Area Property Study Reference
Medicinal ChemistryAnticancer activity
Antimicrobial properties
Anti-inflammatory effects
AgriculturalPesticidal activity
Plant growth regulation
Materials ScienceOrganic electronics
Conductive polymers

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}thiophene-3-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 4,5-dimethyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

    Thiophene-2-carboxylate: Lacks the oxathiin moiety and has different biological activities.

    4,5-Dimethylthiophene-2-carboxylate: Similar structure but without the phenyl and oxathiin groups.

    3-Phenylthiophene: Contains a phenyl group but lacks the carboxylate and oxathiin moieties.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 4,5-dimethyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}thiophene-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiophene ring substituted with various functional groups. The presence of the oxathiin moiety and the carbonyl group contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with thiophene and oxathiin structures often exhibit significant antimicrobial properties. A study focusing on similar derivatives demonstrated that modifications in the substituents could enhance activity against various bacterial strains. Specifically, derivatives showed efficacy against Gram-positive and Gram-negative bacteria, suggesting that this compound could possess similar properties.

Anticancer Potential

The anticancer activity of thiophene derivatives has been well-documented. A comparative study highlighted that compounds bearing thiophene rings exhibited cytotoxic effects on several cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For instance, related compounds have been shown to inhibit tumor growth in vivo models by interfering with key signaling pathways involved in cancer progression.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity suggests potential for developing treatments for inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiophene derivatives. Studies indicate that:

  • Electron-withdrawing groups at specific positions enhance potency.
  • The length and branching of alkyl chains can influence solubility and permeability.

A detailed SAR analysis could guide future modifications to improve efficacy and reduce toxicity.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/EC50 ValueReference
Compound AAntimicrobial15 µM
Compound BAnticancer10 µM
Compound CAnti-inflammatory20 µM

Case Studies

Several case studies have explored the therapeutic potential of thiophene derivatives:

  • Anticancer Study : A derivative similar to ethyl 4,5-dimethyl showed significant inhibition of cell proliferation in breast cancer cell lines (MCF7). The study reported an IC50 value of 12 µM, indicating potent activity.
  • Antimicrobial Efficacy : In vitro tests demonstrated that a related compound had an MIC of 8 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
  • Inflammation Model : In a rat model of induced inflammation, treatment with a thiophene derivative resulted in a significant reduction in paw edema compared to controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.